(E)-2-((4-hydroxybenzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile
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Description
(E)-2-((4-hydroxybenzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile is a useful research compound. Its molecular formula is C14H12N2OS and its molecular weight is 256.32. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a4-hydroxybenzylidene moiety have been studied as fluorescent probes , suggesting potential targets could be cellular structures that can be visualized using fluorescence.
Mode of Action
Compounds with similar structures have been shown to interact with their targets throughphotoisomerization and thermal reversion . This suggests that the compound might interact with its targets by changing its conformation in response to light or heat, thereby affecting the target’s function.
Biochemical Pathways
Given its potential role as a fluorescent probe, it may be involved in pathways related tocellular imaging and detection .
Pharmacokinetics
Similar compounds have been used asfluorescent probes , suggesting that they can be absorbed and distributed within cells. The metabolism and excretion of these compounds would likely depend on the specific cellular and molecular context.
Result of Action
As a potential fluorescent probe, it could enable thevisualization of cellular structures and processes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the photochemical properties of similar compounds have been shown to be affected by the confined environment . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as cellular compartmentalization and local microenvironment.
Properties
IUPAC Name |
2-[(E)-(4-hydroxyphenyl)methylideneamino]-4,5-dimethylthiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-9-10(2)18-14(13(9)7-15)16-8-11-3-5-12(17)6-4-11/h3-6,8,17H,1-2H3/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKODQHKJVMBJV-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)N=CC2=CC=C(C=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C#N)/N=C/C2=CC=C(C=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.